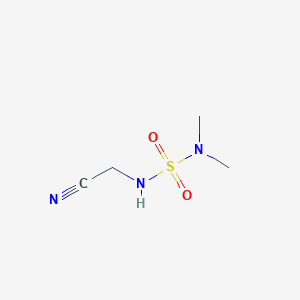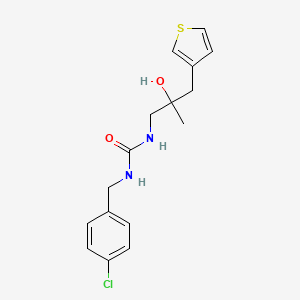![molecular formula C19H12FN3OS B2431695 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzamide CAS No. 863589-34-8](/img/structure/B2431695.png)
2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities
Applications De Recherche Scientifique
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of the compound 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its target, PI3K, by inhibiting its activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K’s enzymatic activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K by 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects several downstream pathways. PI3K is known to play a crucial role in the signaling pathways that control cell division and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially leading to the inhibition of cancer cell growth .
Result of Action
The result of the action of 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K’s enzymatic activity . This inhibition can lead to the suppression of the downstream signaling pathways that control cell division and survival, potentially leading to the inhibition of cancer cell growth .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been found that compounds with a similar thiazolo[5,4-b]pyridine structure exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and survival . The nature of these interactions involves the binding of the compound to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In terms of cellular effects, 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effect on PI3K can lead to alterations in these cellular processes, as PI3K is a key player in transmitting signals from cell surface receptors to intracellular pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As a PI3K inhibitor, it binds to the enzyme and prevents it from phosphorylating its substrates, thereby disrupting the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may exhibit stability and long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its inhibitory activity against PI3K, it is likely involved in the metabolic pathways regulated by this enzyme .
Méthodes De Préparation
The synthesis of 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Introduction of Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with a benzamide moiety.
Analyse Des Réactions Chimiques
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other similar compounds, such as:
2-chloro-4-fluorophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with slightly lower potency compared to the fluorinated benzamide derivative.
5-chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a different heterocyclic core, showing comparable biological activity.
The uniqueness of 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide lies in its specific structural features, such as the thiazolo[5,4-b]pyridine core and the presence of a fluorine atom, which contribute to its enhanced biological activity and selectivity.
Propriétés
IUPAC Name |
2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNXXNVWLQJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)
![methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate](/img/structure/B2431618.png)
![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)
![2-oxo-N-(thiophen-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2431621.png)
![3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431622.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)
![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2431627.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)

![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)
